2,6-Diisopropylnaphthalene (2,6-DIPN) is used as a plant growth regulator . It helps inhibit the sprouting of potatoes during storage, especially in combination with chlorpropham . It is intended for use in the manufacturing of products intended to prevent sprouting of stored potatoes . The samples were extracted, partitioned, and were purified using a Florisil® cartridge . The method displayed excellent results during validation, and is suitable for the determination and quantification of the low residual levels of the analyte in the agricultural samples .
2,6-DIPN is an organic compound with the formula
C10H6(i−Pr)2C_{10}H_{6}(i-Pr)_{2}C10H6(i−Pr)2
(where i-Pr = isopropyl) . It is one of several isomers of diisopropylnaphthalene . It is a white or colorless solid . 2,6-DIPN can be oxidized to 2,6-naphthalenedicarboxylic acid .2,6-DIPN is structurally similar to other plant growth regulators commonly found in plant tissues . It helps inhibit the sprouting of potatoes during storage . It is intended for use in the manufacturing of products intended to prevent sprouting of stored potatoes .
Alkylnaphthalenes, which includes 2,6-DIPN, are used regularly as lubricants in the automotive industry . Increasingly, these substances are detected in foods such as tea, cereals, and herbs .
2,6-Diisopropylnaphthalene is an organic compound with the chemical formula C₁₀H₁₄, characterized by two isopropyl groups attached to the naphthalene structure. It appears as a white or colorless solid and is one of several isomers of diisopropylnaphthalene. This compound is primarily used as a plant growth regulator, particularly in inhibiting the sprouting of potatoes during storage, especially when combined with chlorpropham .
The primary biological activity of 2,6-Diisopropylnaphthalene is its function as a plant growth regulator. It effectively inhibits sprouting in stored potatoes, which helps in prolonging their shelf life and reducing waste during storage. Studies have indicated that it poses no significant risk to human health upon exposure .
Several methods exist for synthesizing 2,6-Diisopropylnaphthalene:
Research on interaction studies involving 2,6-Diisopropylnaphthalene has focused on its metabolic pathways and toxicity. Studies indicate that its metabolism in animals primarily occurs through oxidation of the isopropyl side chains. There are no significant hypersensitivity reactions reported in humans or animals exposed to this compound .
Several compounds share structural similarities with 2,6-Diisopropylnaphthalene. These include:
Compound | Structure Positioning | Key Properties |
---|---|---|
2,6-Diisopropylnaphthalene | Isopropyl at positions 2 and 6 | Plant growth regulator; inhibits potato sprouting |
1,2-Diisopropylnaphthalene | Isopropyl at positions 1 and 2 | Different reactivity; less studied for biological effects |
2,7-Diisopropylnaphthalene | Isopropyl at positions 2 and 7 | Varying biological activity; potential applications in agriculture |
Naphthalene | No substituents | Base compound; used widely in industrial applications |
Irritant;Environmental Hazard